4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an ethoxymethoxy group, a diethylamino group, and a benzodioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Ethoxymethoxy Group: The ethoxymethoxy group can be introduced via an etherification reaction using ethyl chloroformate and a suitable base.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxymethoxy group.
Scientific Research Applications
4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A compound with a methoxy group attached to a phenol ring.
N,N-Diethyl-2H-1,3-benzodioxole-5-carboxamide: A compound with a similar benzodioxole ring structure but lacking the ethoxymethoxy group.
Ethoxymethoxybenzene: A compound with an ethoxymethoxy group attached to a benzene ring.
Uniqueness
4-(Ethoxymethoxy)-N,N-diethyl-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the ethoxymethoxy group, diethylamino group, and benzodioxole ring structure makes it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
183674-34-2 |
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Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-(ethoxymethoxy)-N,N-diethyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H21NO5/c1-4-16(5-2)15(17)11-7-8-12-14(21-10-19-12)13(11)20-9-18-6-3/h7-8H,4-6,9-10H2,1-3H3 |
InChI Key |
IPTYSPPOWCEZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(C=C1)OCO2)OCOCC |
Origin of Product |
United States |
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